1,2-bis(4-methylphenyl)benzene

Description

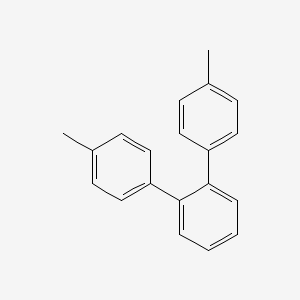

1,2-Bis(4-methylphenyl)benzene (C₂₀H₁₈) is a polyaromatic hydrocarbon featuring a central benzene ring with two 4-methylphenyl (p-tolyl) groups attached at the 1- and 2-positions. This compound is structurally analogous to stilbene derivatives but differs in its central aromatic core, which influences its electronic properties, steric effects, and reactivity. These analogs vary in their bridging groups (ethane, ethene, or ethanedione) and substituents, leading to distinct physicochemical properties and applications in catalysis, photochemistry, and materials science .

Properties

CAS No. |

64586-14-7 |

|---|---|

Molecular Formula |

C20H18 |

Molecular Weight |

258.4 g/mol |

IUPAC Name |

1,2-bis(4-methylphenyl)benzene |

InChI |

InChI=1S/C20H18/c1-15-7-11-17(12-8-15)19-5-3-4-6-20(19)18-13-9-16(2)10-14-18/h3-14H,1-2H3 |

InChI Key |

YWBQRFZBFNEBRX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C3=CC=C(C=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- typically involves the coupling of benzene derivatives. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of carbon-carbon bonds between aryl halides and aryl boronic acids . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can lead to the formation of hydrogenated derivatives.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents on the benzene rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated terphenyls, while substitution reactions can produce halogenated derivatives.

Scientific Research Applications

1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its use in drug development and as a pharmacophore in medicinal chemistry.

Mechanism of Action

The mechanism by which 1,1’:2’,1’‘-Terphenyl, 4,4’'-dimethyl- exerts its effects involves interactions with various molecular targets. Its aromatic structure allows it to engage in π-π stacking interactions with other aromatic compounds. This can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The pathways involved may include modulation of signal transduction processes and alteration of cellular functions.

Comparison with Similar Compounds

Key Observations :

- Electronic Conjugation : The ethene bridge in (Z)-1,2-bis(4-methylphenyl)ethene enables extended π-conjugation, enhancing fluorescence properties compared to the ethane-bridged analog .

- Thermal Stability : 4,4'-Dimethylbenzil’s ketone groups contribute to higher thermal stability (mp 102–104°C), making it suitable for high-temperature applications like polymerization .

Photophysical Properties

- Fluorescence : Stilbene analogs like (Z)-1,2-bis(4-methylphenyl)ethene exhibit aggregation-induced emission (AIE), useful in organic LEDs. The methyl groups enhance solubility while maintaining fluorescence intensity .

- UV-Vis Absorption : 4,4'-Dimethylbenzil shows strong absorption in the UV range (λₐᵦₛ ~ 300 nm), attributed to n→π* transitions in the diketone moiety, making it a photoinitiator for UV-curable resins .

Computational and Theoretical Insights

- Molecular Docking : Quantum mechanical studies on benzil derivatives (e.g., 4,4'-dimethylbenzil) reveal intramolecular charge transfer (ICT) effects, influencing their binding affinity in biological systems .

- QSAR Predictions : Substituent effects (e.g., methyl vs. bromo groups) correlate with lipophilicity (logP) and bioavailability, critical for pharmaceutical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.